Enhanced Lipophilicity (XLogP3) of 7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoic Acid Compared to 6-Maleimidocaproic Acid
7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoic acid exhibits a higher computed partition coefficient (XLogP3) relative to its 6-carbon analog, 6-maleimidocaproic acid. This difference arises solely from the additional methylene group in the alkyl chain [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | 6-Maleimidocaproic acid (XLogP3 = 1.1) |
| Quantified Difference | +0.4 (36% increase in calculated logP) |
| Conditions | Computed by XLogP3 algorithm (PubChem and vendor databases) |
Why This Matters
The elevated lipophilicity alters the solubility and aggregation behavior of the final conjugate, a critical parameter for the pharmacokinetic profile and manufacturability of ADC candidates [2].
- [1] PubChem. (2026). Computed Properties: XLogP3 for 7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoic acid (CID 10513373). National Library of Medicine. View Source
- [2] Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 687926. View Source
